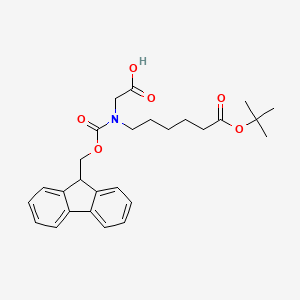
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also contains a tert-butoxy group, which provides steric hindrance and stability to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine typically involves multiple steps:
Protection of Glycine: The amino group of glycine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting glycine with Fmoc chloride in the presence of a base such as triethylamine.
Introduction of the Hexyl Chain: The protected glycine is then reacted with a hexyl chain containing a tert-butoxy group. This step involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the molecule, resulting in the formation of alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups such as the tert-butoxy group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic reagents such as alkoxides or amines can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing the tert-butoxy group.
Wissenschaftliche Forschungsanwendungen
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of glycine, preventing unwanted side reactions during the synthesis process. The tert-butoxy group provides steric hindrance, enhancing the stability of the molecule. The compound interacts with various molecular targets and pathways, depending on its specific application in research or industry.
Vergleich Mit ähnlichen Verbindungen
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-glycine: Lacks the hexyl chain and tert-butoxy group, making it less sterically hindered.
N-(tert-Butoxycarbonyl)-glycine: Contains a different protecting group (Boc) instead of Fmoc, offering different stability and reactivity.
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-(tert-butoxy)-2-oxoethyl)glycine: Similar structure but with a shorter alkyl chain.
Uniqueness: N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine is unique due to the combination of the fluorenylmethoxycarbonyl protecting group and the hexyl chain with a tert-butoxy group. This combination provides both protection and steric hindrance, making it a valuable compound in peptide synthesis and other applications.
Eigenschaften
Molekularformel |
C27H33NO6 |
|---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxy]-6-oxohexyl]amino]acetic acid |
InChI |
InChI=1S/C27H33NO6/c1-27(2,3)34-25(31)15-5-4-10-16-28(17-24(29)30)26(32)33-18-23-21-13-8-6-11-19(21)20-12-7-9-14-22(20)23/h6-9,11-14,23H,4-5,10,15-18H2,1-3H3,(H,29,30) |
InChI-Schlüssel |
RMXXRIQCBYRWAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


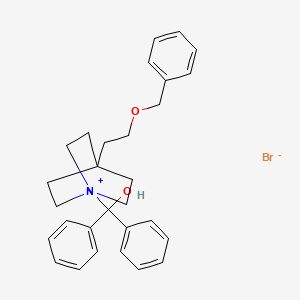

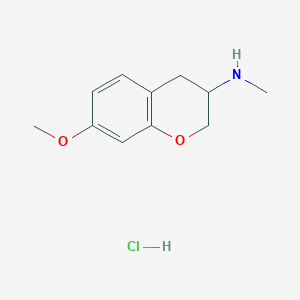
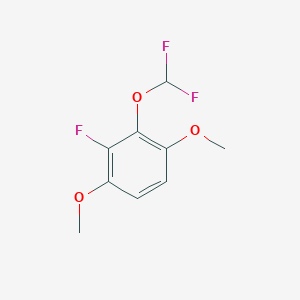
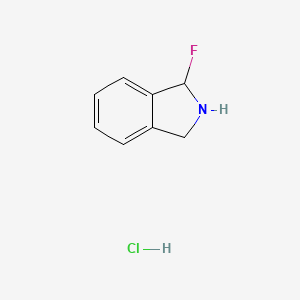
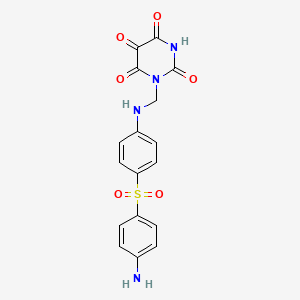

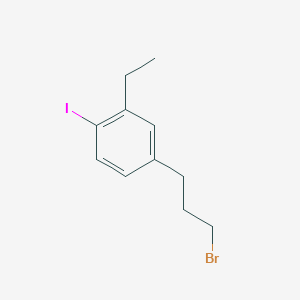

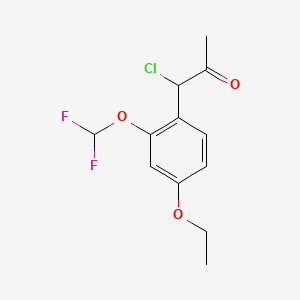
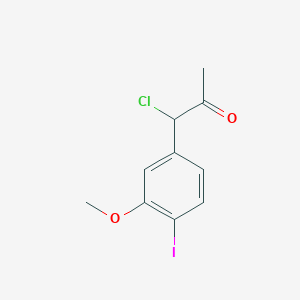
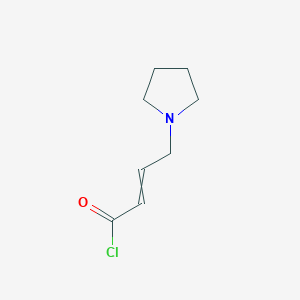
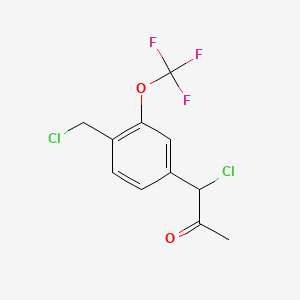
![4-[2-[5-[3-(5-Carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-7-sulfobenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14050973.png)
